molecular formula C9H7NO2S B6328369 3-Methylthieno[2,3-b]pyridine-2-carboxylic acid CAS No. 911462-54-9

3-Methylthieno[2,3-b]pyridine-2-carboxylic acid

Cat. No.: B6328369
CAS No.: 911462-54-9
M. Wt: 193.22 g/mol
InChI Key: QOONUVASVFRFSA-UHFFFAOYSA-N
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Description

3-Methylthieno[2,3-b]pyridine-2-carboxylic acid (CAS 911462-54-9) is a high-purity chemical compound offered for research and development purposes. This compound has a molecular formula of C9H7NO2S and a molecular weight of 193.22 g/mol . It is a solid substance related to other complex heterocyclic systems based on the thienopyridine core structure . Researchers can purchase this product in various quantities to suit their laboratory needs . This product is intended for Research Use Only and is not intended for diagnostic or therapeutic uses. Please note that this chemical is harmful by inhalation, in contact with skin, and if swallowed. Appropriate safety measures, including the use of personal protective equipment and working in a well-ventilated hood, should always be followed .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-methylthieno[2,3-b]pyridine-2-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7NO2S/c1-5-6-3-2-4-10-8(6)13-7(5)9(11)12/h2-4H,1H3,(H,11,12)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QOONUVASVFRFSA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC2=C1C=CC=N2)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7NO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

193.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Advanced Chemical Reactivity and Transformation Mechanisms of 3 Methylthieno 2,3 B Pyridine 2 Carboxylic Acid

Functional Group Interconversions and Derivatization at the Carboxylic Acid Moiety

The carboxylic acid group at the 2-position of the thieno[2,3-b]pyridine (B153569) core is a primary site for chemical modification, allowing for the synthesis of a wide array of derivatives such as esters and amides, or its reduction to a primary alcohol.

Esterification: The conversion of 3-Methylthieno[2,3-b]pyridine-2-carboxylic acid to its corresponding esters is typically achieved through the Fischer esterification reaction. This acid-catalyzed process involves the reaction of the carboxylic acid with an alcohol. The mechanism proceeds through several equilibrium steps.

The reaction is initiated by the protonation of the carbonyl oxygen of the carboxylic acid by a strong acid catalyst, such as sulfuric acid (H₂SO₄) or tosic acid (TsOH). This protonation significantly increases the electrophilicity of the carbonyl carbon. The alcohol then acts as a nucleophile, attacking the activated carbonyl carbon to form a tetrahedral intermediate. Following a series of proton transfers, a water molecule is eliminated, and subsequent deprotonation of the resulting oxonium ion yields the final ester product and regenerates the acid catalyst. To favor the formation of the ester, the reaction is often carried out using the alcohol as the solvent or by removing water as it is formed.

Amidation: The synthesis of amides from this compound requires the activation of the carboxylic acid group to facilitate nucleophilic attack by an amine. This is necessary because amines are basic and would otherwise engage in a simple acid-base reaction with the carboxylic acid. This activation is accomplished using coupling reagents.

Commonly used coupling reagents include carbodiimides like N,N'-dicyclohexylcarbodiimide (DCC) or uronium/aminium salts such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate). The general mechanism involves two main steps:

Activation: The carboxylic acid reacts with the coupling reagent to form a highly reactive intermediate, such as an O-acylisourea (with carbodiimides) or an active ester.

Nucleophilic Acyl Substitution: The amine then attacks the carbonyl carbon of this activated intermediate, displacing the activating group as a stable byproduct (e.g., a urea (B33335) derivative) and forming the stable amide bond. Boron-based reagents, such as B(OCH₂CF₃)₃, have also been developed for direct amidation reactions, which can proceed under mild conditions.

Table 1: Representative Conditions for Amide Coupling Reactions on Thieno[2,3-b]pyridine Scaffolds
Coupling ReagentBase (if applicable)SolventTypical TemperatureNotes
HATUDIPEADMFRoom TemperatureEfficient for a wide range of amines with minimal racemization.
DCC/DMAP-DCM0°C to Room TemperatureClassic method; byproduct (DCU) can be removed by filtration.
B(OCH₂CF₃)₃-VariousRoom TemperatureBoron-mediated reagent allowing for simple purification.

The selective reduction of the carboxylic acid moiety in this compound to the corresponding primary alcohol, (3-methylthieno[2,3-b]pyridin-2-yl)methanol, can be achieved while preserving the aromaticity of the heterocyclic ring system. While strong reducing agents like lithium aluminum hydride (LiAlH₄) can reduce carboxylic acids, they are highly reactive and may affect other functional groups.

A more chemoselective method involves the use of borane (B79455) (BH₃), often in the form of a complex with tetrahydrofuran (B95107) (BH₃·THF). Borane is a Lewis acid that is particularly effective for reducing carboxylic acids and amides due to its affinity for electron-rich carbonyl oxygens. Unlike sodium borohydride (B1222165) (NaBH₄), which is generally ineffective for reducing carboxylic acids, borane provides a milder and more selective pathway.

The mechanism for borane reduction involves several steps:

The borane coordinates to the lone pair of the carbonyl oxygen, forming an acyloxyborane intermediate. This coordination activates the carbonyl group.

A second molecule of borane may coordinate to the hydroxyl oxygen.

Hydride is transferred from the borane to the carbonyl carbon. This process can occur multiple times, leading to a triacyloxyborane intermediate.

Further reduction of this intermediate ultimately leads to the primary alcohol upon hydrolytic workup.

This method is highly advantageous as it is selective for carboxylic acids in the presence of other reducible functional groups like esters, which react much more slowly with borane.

Electrophilic and Nucleophilic Substitution Reactions on the Thieno[2,3-b]pyridine Ring System

The reactivity of the fused thieno[2,3-b]pyridine ring towards substitution is dictated by the interplay of the electron-donating thiophene (B33073) ring and the electron-withdrawing pyridine (B92270) ring.

The thieno[2,3-b]pyridine nucleus presents several non-equivalent positions for substitution. The pyridine ring is generally deactivated towards electrophilic aromatic substitution (EAS) due to the electron-withdrawing nature of the nitrogen atom, which makes the ring π-deficient. Conversely, the thiophene ring is π-rich and thus more susceptible to electrophilic attack.

For this compound, the directing effects of the existing substituents must be considered:

-CH₃ group (at C-3): This is an activating, ortho-, para-directing group.

-COOH group (at C-2): This is a deactivating, meta-directing group.

Pyridine Nitrogen: Strongly deactivating, especially under acidic conditions where it becomes protonated.

Thiophene Sulfur: Activating, directing to its ortho positions (C-2 and C-6 in thiophene nomenclature, but here C-3 is already substituted).

Considering these factors, electrophilic attack is disfavored on the thiophene portion due to the deactivating effect of the adjacent carboxylic acid. Within the pyridine ring, the nitrogen deactivates all positions, but substitution is most likely to occur at the positions least deactivated, influenced by the other groups. Nucleophilic substitution, on the other hand, is more likely to occur on the electron-deficient pyridine ring.

These classic electrophilic aromatic substitution reactions can be used to functionalize the thieno[2,3-b]pyridine core, although they may require forcing conditions due to the deactivating influence of the pyridine nitrogen.

Halogenation: Direct halogenation of the thieno[2,3-b]pyridine ring system has been reported. The reaction with reagents like bromine (Br₂) or chlorine (Cl₂) typically proceeds via an electrophilic substitution mechanism. The regioselectivity will be governed by the electronic factors discussed above, with substitution likely occurring on the pyridine ring.

Nitration: Nitration involves the reaction with a nitrating agent, typically a mixture of concentrated nitric acid (HNO₃) and sulfuric acid (H₂SO₄), which generates the highly electrophilic nitronium ion (NO₂⁺). Due to the strongly acidic conditions, the pyridine nitrogen will be protonated, further deactivating the ring system towards electrophilic attack. Studies on the parent thieno[2,3-b]pyridine indicate that nitration can occur, but the yields and regioselectivity are highly dependent on reaction conditions.

Sulfonation: Sulfonation is carried out using fuming sulfuric acid, which contains sulfur trioxide (SO₃), the active electrophile. Similar to nitration, the harsh acidic conditions and the deactivating nature of the pyridinium (B92312) ion make this transformation challenging. The reaction is often reversible.

Metal-Catalyzed Cross-Coupling Reactions for C-C, C-N, and C-S Bond Formation (e.g., Suzuki-Miyaura Coupling)

Metal-catalyzed cross-coupling reactions are powerful tools for forming new bonds on the thieno[2,3-b]pyridine scaffold. These reactions typically require a halogenated precursor, which can be prepared via the electrophilic halogenation reactions described previously.

The Suzuki-Miyaura coupling is a versatile and widely used method for C-C bond formation. It involves the palladium-catalyzed reaction between an organoboron reagent (like a boronic acid or ester) and an organic halide or triflate.

The catalytic cycle generally proceeds via three key steps:

Oxidative Addition: The palladium(0) catalyst inserts into the carbon-halogen bond of the halogenated thieno[2,3-b]pyridine, forming a Pd(II) complex.

Transmetalation: The organic group from the organoboron reagent is transferred to the palladium center, displacing the halide. This step typically requires a base to activate the boronic acid.

Reductive Elimination: The two organic fragments on the palladium complex couple and are eliminated, forming the new C-C bond and regenerating the Pd(0) catalyst.

This methodology has been successfully applied to couple various aryl and heteroaryl groups to pyridyl halides. The principles of palladium-catalyzed cross-coupling can be extended to form other types of bonds. C-N bond formation (Buchwald-Hartwig amination) and C-S bond formation can be achieved by reacting the halo-thienopyridine with amines or thiols, respectively, using appropriate palladium catalysts and ligands. These reactions provide a robust platform for the extensive diversification of the this compound structure.

Table 2: General Conditions for Suzuki-Miyaura Coupling of Heteroaryl Halides
Palladium SourceLigandBaseSolventTypical Temperature
Pd(OAc)₂SPhos, XPhosK₃PO₄Dioxane/H₂O80-100 °C
Pd₂(dba)₃RuPhosKFDioxane100 °C
Pd(PPh₃)₄- (PPh₃ is the ligand)Na₂CO₃Toluene/EtOH/H₂OReflux

Oxidative and Reductive Manipulations of the Thieno[2,3-b]pyridine Core

The presence of both sulfur and nitrogen heteroatoms within the thieno[2,3-b]pyridine framework allows for a range of oxidative transformations, leading to the formation of sulfoxides, sulfones, and N-oxides. These oxidized derivatives are valuable intermediates for further functionalization. In contrast, information regarding the reductive manipulation of the thieno[2,3-b]pyridine core is less prevalent in the literature.

Oxidation of Heteroatoms (Sulfur, Nitrogen) within the Thieno[2,3-b]pyridine Scaffold

The selective oxidation of the sulfur and nitrogen atoms in the thieno[2,3-b]pyridine ring system can be achieved using various oxidizing agents, providing access to a range of oxidized products. mdpi.com The choice of oxidant and reaction conditions allows for controlled oxidation to different levels.

Common oxidizing agents employed for the oxidation of the sulfur atom include hydrogen peroxide (H₂O₂) in acetic acid, meta-chloroperbenzoic acid (m-CPBA), and magnesium monoperoxyphthalate hexahydrate (MMPP). mdpi.com The reaction of thieno[2,3-b]pyridine derivatives with these reagents can yield the corresponding S-oxides (sulfoxides) or, under more forcing conditions, the S,S-dioxides (sulfones). mdpi.com For instance, treatment with 30% hydrogen peroxide in acetic acid at elevated temperatures can lead to the formation of the sulfone. mdpi.com Similarly, m-CPBA in chloroform (B151607) or a mixture of dichloromethane (B109758) and ethyl acetate (B1210297) is effective for these transformations. mdpi.com

The nitrogen atom of the pyridine ring can also be selectively oxidized to the corresponding N-oxide. Reagents like m-CPBA are commonly used for this purpose. mdpi.com The formation of N-oxides can significantly alter the electronic properties of the pyridine ring, influencing its reactivity towards both electrophilic and nucleophilic reagents.

Table 1: Oxidizing Agents for Thieno[2,3-b]pyridine Heteroatom Oxidation mdpi.com

Oxidizing AgentTarget HeteroatomProduct(s)
30% Hydrogen Peroxide in Acetic AcidSulfurSulfone
meta-Chloroperbenzoic Acid (m-CPBA)Sulfur, NitrogenS-oxide, Sulfone, N-oxide
Magnesium Monoperoxyphthalate HexahydrateSulfurS-oxide

Complex Dimerization and Rearrangement Reactions

Beyond simple heteroatom oxidation, the thieno[2,3-b]pyridine scaffold can undergo more complex transformations, including oxidative dimerization and rearrangements. A notable example is the unusual oxidative dimerization observed in a series of 3-aminothieno[2,3-b]pyridine-2-carboxamides upon treatment with sodium hypochlorite (B82951) (NaOCl). mdpi.com This reaction proceeds via a non-catalyzed, regio- and stereoselective pathway, leading to the formation of novel polyheterocyclic structures. mdpi.com

The mechanism of this dimerization is proposed to involve the initial oxidation of the 3-amino group, followed by a cascade of reactions that result in the formation of new carbon-carbon and carbon-nitrogen bonds, ultimately leading to a dimeric product. mdpi.com Interestingly, the reaction pathway and the final product are highly dependent on the solvent system used. mdpi.com While this specific dimerization has been detailed for 3-amino derivatives, it highlights the potential for complex oxidative transformations within the thieno[2,3-b]pyridine system. It is plausible that under specific conditions, the 3-methyl group of the title compound could participate in or influence similar complex reactions.

Rearrangement reactions of oxidized thieno[2,3-b]pyridine derivatives, such as S-oxides, are also conceivable, potentially leading to the formation of novel heterocyclic frameworks. However, specific examples of such rearrangements for the this compound are not extensively documented.

Chemo- and Regioselective Functionalization Strategies for Complex Analog Generation

The development of chemo- and regioselective functionalization strategies is crucial for generating libraries of complex analogs of this compound for various applications. The inherent reactivity of the thieno[2,3-b]pyridine core, coupled with the directing effects of the existing substituents, allows for a range of selective modifications.

Electrophilic substitution reactions on the thieno[2,3-b]pyridine ring are one avenue for functionalization. The electron-rich thiophene ring is generally more susceptible to electrophilic attack than the pyridine ring. The precise position of substitution will be influenced by the electronic effects of the methyl and carboxylic acid groups.

Furthermore, the carboxylic acid group at the 2-position provides a handle for a variety of transformations, including amidation and esterification, to introduce diverse functionalities. The 3-methyl group could potentially be functionalized through radical reactions, although this is generally less controlled.

A powerful strategy for generating complex analogs involves the use of precursor molecules that can be elaborated into the desired thieno[2,3-b]pyridine core. The Thorpe-Ziegler reaction, for instance, is a well-established method for the synthesis of 3-aminothieno[2,3-b]pyridines, which can then be further modified. While the title compound is not a 3-amino derivative, similar cyclization strategies starting from appropriately substituted pyridines or thiophenes can be envisioned.

The synthesis of fused heterocyclic systems is another important approach to creating complex analogs. For example, 3-aminothieno[2,3-b]pyridine-2-carboxamides can be reacted with various electrophilic reagents to construct additional rings, leading to pyrido[3',2':4,5]thieno[3,2-d]pyrimidine derivatives. These reactions demonstrate the utility of the thieno[2,3-b]pyridine scaffold as a building block for more complex molecular architectures.

Spectroscopic and Crystallographic Characterization for Structural Elucidation of 3 Methylthieno 2,3 B Pyridine 2 Carboxylic Acid and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment (¹H, ¹³C, 2D NMR Techniques)

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic molecules, including 3-Methylthieno[2,3-b]pyridine-2-carboxylic acid and its derivatives. Through the analysis of ¹H and ¹³C NMR spectra, as well as two-dimensional (2D) NMR experiments, a complete and unambiguous assignment of all proton and carbon signals can be achieved.

¹H NMR Spectroscopy: The proton NMR spectrum provides information about the chemical environment of each hydrogen atom in the molecule. For the parent compound, the carboxylic acid proton (–COOH) is expected to appear as a broad singlet at a significantly downfield chemical shift, typically in the range of 10–12 ppm, due to deshielding and hydrogen bonding effects. libretexts.org The protons on the pyridine (B92270) and thiophene (B33073) rings will resonate in the aromatic region, and their specific chemical shifts and coupling patterns are dictated by their positions relative to the nitrogen and sulfur atoms and the other substituents. The methyl group protons at the 3-position will appear as a sharp singlet in the upfield region.

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum reveals the chemical environment of each carbon atom. The carbonyl carbon of the carboxylic acid group is characteristically found in the highly deshielded region of the spectrum, generally between 160 and 180 ppm. libretexts.org The carbons of the fused heterocyclic rings will appear in the aromatic region, with their precise shifts influenced by the heteroatoms and substituents. The methyl group carbon will be observed at the most upfield position.

2D NMR Techniques: To definitively assign the proton and carbon signals, especially in more complex derivatives, 2D NMR techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are employed. acs.orgnih.gov

COSY spectra establish correlations between protons that are coupled to each other, helping to trace the connectivity of the proton spin systems within the rings.

HSQC spectra correlate directly bonded proton and carbon atoms, allowing for the unambiguous assignment of carbon signals based on their attached protons.

Conformational studies of thienopyridine derivatives have also been carried out using 2D NMR and NOESY (Nuclear Overhauser Effect Spectroscopy) experiments, which can reveal the spatial arrangement of the molecule. nih.gov

Position¹H Chemical Shift (ppm)¹³C Chemical Shift (ppm)
2-COOH~10-12 (broad s)~160-180
3-CH₃Upfield (s)Upfield
Pyridine Ring ProtonsAromatic Region-
Thiophene Ring ProtonAromatic Region-
Pyridine Ring Carbons-Aromatic Region
Thiophene Ring Carbons-Aromatic Region

Vibrational Spectroscopy (Infrared, Raman) for Diagnostic Functional Group Identification

Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, serves as a rapid and effective tool for identifying the key functional groups present in this compound and its derivatives. researchgate.netresearchgate.net

Infrared (IR) Spectroscopy: The IR spectrum of this compound is characterized by several distinct absorption bands. A very broad and strong absorption in the region of 2500–3300 cm⁻¹ is indicative of the O–H stretching vibration of the carboxylic acid group, a feature broadened by hydrogen bonding. The C=O stretching vibration of the carbonyl group will give rise to a strong, sharp peak typically found between 1680 and 1725 cm⁻¹. The C=C and C=N stretching vibrations of the aromatic rings are expected in the 1450–1600 cm⁻¹ region. Additionally, C–H stretching vibrations of the aromatic and methyl groups will appear around 3000–3100 cm⁻¹ and 2850–2960 cm⁻¹, respectively. The C–S stretching mode of the thiophene ring can also be observed. iosrjournals.orgmdpi.com

Raman Spectroscopy: Raman spectroscopy provides complementary information to IR spectroscopy. The C=O stretch is also observable in the Raman spectrum. The aromatic ring stretching vibrations often give strong Raman signals. The C–S stretching vibrations of the thiophene ring are also typically Raman active.

Functional GroupVibrational ModeExpected Wavenumber (cm⁻¹)Technique
Carboxylic AcidO–H Stretch2500–3300 (broad)IR
CarbonylC=O Stretch1680–1725IR, Raman
Aromatic RingsC=C/C=N Stretch1450–1600IR, Raman
Aromatic C-HC–H Stretch3000–3100IR, Raman
Methyl C-HC–H Stretch2850–2960IR, Raman
Thiophene RingC–S Stretch~687-710IR, Raman

High-Resolution Mass Spectrometry (HRMS) for Exact Mass and Elemental Composition Determination

High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for determining the precise molecular weight and, consequently, the elemental composition of this compound and its derivatives. acs.orgresearchgate.netresearchgate.net Techniques such as Electrospray Ionization (ESI) are commonly used to generate ions of the analyte. acs.org

By measuring the mass-to-charge ratio (m/z) of the molecular ion to a high degree of accuracy (typically to four or five decimal places), HRMS allows for the calculation of a unique elemental formula. For instance, the calculated exact mass for the protonated molecule [M+H]⁺ of a derivative can be compared to the experimentally measured value to confirm its identity. acs.org This level of precision is crucial for distinguishing between compounds with the same nominal mass but different elemental compositions. The fragmentation patterns observed in the mass spectrum can also provide valuable structural information, corroborating the data obtained from other spectroscopic methods.

Derivative ExampleIonCalculated m/zFound m/z
3-Amino-N-(4-fluorophenyl)-4,6-dimethylthieno[2,3-b]pyridine-2-carboxamide[M+H]⁺316.0914316.0910
3-Amino-4-(methoxymethyl)-6-methyl-N-(4-methoxyphenyl)thieno[2,3-b]pyridine-2-carboxamide[M+Na]⁺380.1050380.1039

X-ray Crystallography for Definitive Solid-State Structure and Conformational Analysis

Furthermore, X-ray crystallography reveals the packing of molecules in the crystal lattice and the nature of intermolecular interactions, such as hydrogen bonding involving the carboxylic acid groups. acs.org In the case of derivatives, the conformation of substituents and their orientation relative to the core heterocyclic structure can be unambiguously determined. For example, studies on related thieno[2,3-b]pyridine (B153569) derivatives have detailed how aryl substituents are rotated out of the plane of the core ring system. acs.org This detailed structural insight is invaluable for understanding the molecule's physical properties and can be used to correlate structure with observed chemical and biological activity. mdpi.comnih.gov

ParameterInformation Obtained
Unit Cell DimensionsSize and shape of the repeating unit in the crystal.
Bond LengthsPrecise distances between bonded atoms.
Bond AnglesAngles between adjacent bonds.
Torsion AnglesConformation of the molecule and its substituents.
Intermolecular InteractionsDetails of hydrogen bonding and other non-covalent interactions.

Application of Advanced Spectroscopic Methods for Investigating Reaction Intermediates and Mechanisms

The investigation of reaction mechanisms often involves the detection and characterization of transient species, or reaction intermediates. Advanced spectroscopic methods, particularly mass spectrometry, are increasingly being utilized for this purpose. rsc.org Electrospray ionization mass spectrometry (ESI-MS) can be used to directly analyze reaction mixtures and detect charged intermediates that are part of a catalytic cycle or reaction pathway. nih.gov

By coupling mass spectrometry with techniques like tandem mass spectrometry (MS/MS), it is possible to gain structural information about these short-lived species through their fragmentation patterns. nih.gov While direct spectroscopic observation of intermediates for reactions involving this compound is not extensively detailed in the provided context, the principles of these advanced methods are applicable. For example, in situ monitoring of a reaction by IR or NMR spectroscopy could track the disappearance of reactants and the appearance of products, potentially revealing the presence of intermediate species. nih.gov These methods are crucial for understanding the step-by-step process of chemical transformations and for optimizing reaction conditions. rsc.org

Computational Chemistry and Theoretical Investigations of 3 Methylthieno 2,3 B Pyridine 2 Carboxylic Acid

Quantum Chemical Calculations (e.g., Density Functional Theory) for Electronic Structure and Reactivity Prediction

There is no specific literature detailing Density Functional Theory (DFT) calculations for 3-Methylthieno[2,3-b]pyridine-2-carboxylic acid. However, DFT has been widely applied to study the electronic properties of related pyridine (B92270) and thiophene (B33073) carboxylic acid derivatives. electrochemsci.orgmdpi.com Such studies typically calculate parameters like HOMO-LUMO energy gaps to predict molecular stability and reactivity, as well as molecular electrostatic potential maps to identify sites susceptible to electrophilic or nucleophilic attack. electrochemsci.orgnih.gov For instance, in studies of pyridine dicarboxylic acids, DFT has been used to correlate quantum chemical parameters with properties like corrosion inhibition. electrochemsci.org A theoretical investigation of this compound would likely involve similar computational approaches to elucidate its electronic characteristics and predict its reactivity in chemical transformations.

In Silico Prediction of Biological Activity and Molecular Target Identification (e.g., Docking Studies, QSAR Modeling)

While direct in silico studies on this compound are absent, the broader thieno[2,3-b]pyridine (B153569) class has been the subject of numerous computational studies to predict biological activity.

Docking Studies: Molecular docking has been employed for various N-phenylthieno[2,3-b]pyridine-2-carboxamide derivatives to investigate their binding interactions with specific biological targets, such as the DNA-binding domain of the FOXM1 transcription factor. nih.govnih.gov Similarly, derivatives have been docked into the crystal structure of mammalian PI-PLC-δ₁ to explore their anti-proliferative activity. mdpi.com Preliminary in silico experiments on products derived from 3-aminothieno[2,3-b]pyridine-2-carboxamides suggest they may be promising inhibitors of acetylcholinesterase and proto-oncogene tyrosine-protein kinase (Src). nih.govacs.org A docking study of this compound would require a hypothesized biological target but could reveal potential binding modes and key interactions driving its activity.

QSAR Modeling: Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to establish a mathematical relationship between the chemical structures of a series of compounds and their biological activities. nih.gov While no QSAR models have been developed for a series including this compound, this approach has been applied to other related heterocyclic systems, such as thieno[2,3-d] nih.govacs.orguran.uatriazines, to guide the design of potent inhibitors targeting the Epidermal Growth Factor Receptor (EGFR). researchgate.net

Reaction Mechanism Elucidation through Computational Transition State Analysis

There is a lack of computational studies on the reaction mechanisms involving this compound. Theoretical investigations, often using DFT, can be used to calculate the structures and energies of reactants, products, intermediates, and transition states for a given reaction. This allows for the detailed elucidation of reaction pathways. For example, the mechanism of oxidative dimerization of 3-aminothieno[2,3-b]pyridine-2-carboxamides has been explored, with researchers proposing plausible mechanistic pathways. nih.gov A similar computational analysis could be applied to understand the synthesis or subsequent reactions of this compound.

Rational Design, Synthesis, and Structural Activity Relationship Sar Studies of 3 Methylthieno 2,3 B Pyridine 2 Carboxylic Acid Derivatives

Principles of Rational Design for Thieno[2,3-b]pyridine (B153569) Analogs

The thieno[2,3-b]pyridine scaffold is recognized as a "privileged structure" in medicinal chemistry due to its ability to bind to a wide range of biological targets. nih.govresearchgate.net This heterocyclic system, containing a thiophene (B33073) ring fused to a pyridine (B92270) ring, serves as a versatile template for the development of potent and selective therapeutic agents. researchgate.netdrugbank.com Rational drug design involving this scaffold leverages an understanding of the target's three-dimensional structure and the key molecular interactions required for biological activity.

A primary principle in the design of thieno[2,3-b]pyridine analogs is the identification and optimization of pharmacophoric features. A pharmacophore is the specific arrangement of molecular features (e.g., hydrogen bond donors/acceptors, aromatic rings, acidic/basic centers) necessary for a molecule to interact with its target receptor. For instance, in the design of Phosphoinositide 3-kinase (PI3K) inhibitors, a morpholine (B109124) ring was identified as a crucial feature for binding to a valine residue in the hinge region of the enzyme. nih.gov Similarly, for antiplasmodial agents targeting plasmodial glycogen (B147801) synthase kinase-3 (PfGSK-3), the attachment of a basic structural element was found to increase potency. mdpi.com

Another key principle is the modulation of physicochemical properties to improve drug-like characteristics. Thieno[2,3-b]pyridine derivatives can suffer from poor solubility, often attributed to their planar structure which facilitates intermolecular stacking and crystal packing. mdpi.com Rational design strategies aim to disrupt this planarity by introducing specific functional groups. This approach seeks to enhance solubility and, consequently, improve the pharmacokinetic profile and intracellular concentration of the compounds. mdpi.com Furthermore, design efforts focus on achieving selectivity for the intended target to minimize off-target effects. For example, derivatives have been specifically designed to be selective inhibitors of PfGSK-3 over its human orthologue. nih.gov

Strategies for Scaffold Diversification (e.g., Substitution Pattern Modifications, Novel Ring Fusions)

Scaffold diversification is a critical strategy for exploring the chemical space around the 3-methylthieno[2,3-b]pyridine-2-carboxylic acid core, aiming to optimize biological activity and physicochemical properties. This is primarily achieved through two main approaches: modification of substitution patterns and the creation of novel fused-ring systems.

Substitution Pattern Modifications: This strategy involves the systematic introduction of various substituents at different positions on the thieno[2,3-b]pyridine ring system. Research has shown that even minor changes to substituents can lead to significant shifts in biological activity, a phenomenon described as a "steep" structure-activity relationship (SAR). acs.org Common points for modification include:

The Amide/Carboxylic Acid Group: The carboxylic acid at the 2-position is frequently converted into a wide array of carboxamides. This allows for the exploration of interactions in different binding pockets, with N-aryl carboxamides being a common motif. mdpi.commdpi.comacs.org

The Thiophene Ring (3-position): The 3-amino group is a key handle for functionalization, often through N-acylation, to produce compounds with a range of biological activities. researchgate.net

The Pyridine Ring (4-, 5-, and 6-positions): These positions are crucial for fine-tuning activity and selectivity. For example, introducing a trifluoromethyl group at the 4-position was found to be optimal for antitubercular activity. acs.org The 5-position has been modified with methylene-hydroxyl groups to enhance anti-proliferative effects. mdpi.com The 6-position has been explored with various substituents, including those with hydrogen bond accepting capabilities, to improve potency. acs.org

Novel Ring Fusions: This approach involves the construction of new heterocyclic rings fused to the parent thieno[2,3-b]pyridine scaffold, creating more complex polycyclic systems. This can lead to novel intellectual property and may lock the molecule into a more favorable conformation for binding. Examples include:

Pyridothienopyrimidines: Synthesized through the cyclization of 3-aminothieno[2,3-b]pyridine-2-carboxamides, these tricyclic compounds hybridize the features of thienopyridines and pyrimidines to generate new antimicrobial and anticancer agents. mdpi.com

Cyclopentapyrido-thienopyridines: These systems are created by treating 3-cyclopentylideneamino derivatives with phosphorous oxychloride, leading to novel structures with potential biological activities. ekb.eg

Oxidative Dimerization: In some cases, 3-aminothieno[2,3-b]pyridine-2-carboxamides can undergo oxidative dimerization to form complex, multi-ring ensembles, representing a significant diversification of the original scaffold. nih.gov

These diversification strategies allow for the systematic exploration of the SAR, leading to the identification of derivatives with improved potency, selectivity, and drug-like properties.

Comprehensive Structure-Activity Relationship (SAR) Investigations: Elucidating Critical Pharmacophoric Features

Comprehensive SAR studies are fundamental to understanding how the structural features of this compound derivatives relate to their biological function. These investigations systematically alter parts of the molecule to identify which groups are essential for activity (the pharmacophore) and which can be modified to fine-tune properties like potency and selectivity.

Key pharmacophoric features for the thieno[2,3-b]pyridine class have been elucidated through extensive research across various therapeutic targets. For anti-proliferative activity via phosphoinositide phospholipase C (PI-PLC) inhibition, molecular modeling suggests that the primary amine at the 3-position and the amide carbonyl group at the 2-position form important hydrogen bond interactions within the enzyme's active site. mdpi.com In the context of antitubercular activity, a steep SAR was observed, indicating that small structural changes cause large variations in potency. The critical features for this activity were identified as having substitutions at both the 4- and 6-positions of the thieno[2,3-b]pyridine core. acs.org

For inhibitors of PI3K, the essential pharmacophoric elements include a morpholine ring, which binds to a key valine residue, and a specific substitution pattern on an aryl ring attached to the core scaffold. nih.gov Similarly, for antiplasmodial activity, investigations into the necessity of the 5-cyano and 6-amino groups on the heterocyclic core helped to define their role in target engagement. mdpi.com These studies collectively demonstrate that the biological activity of thieno[2,3-b]pyridine derivatives is highly dependent on the precise arrangement and nature of functional groups around the core scaffold.

Impact of Substituents at Specific Ring Positions (e.g., 3-, 4-, 6-positions) on Functional Activity

The functional activity of thieno[2,3-b]pyridine derivatives is highly sensitive to the nature and position of substituents on the bicyclic core.

3-Position: The 3-amino group is a common feature in many active analogs and is considered a key interaction point. mdpi.com Studies on antitubercular agents suggest that the free amine at this position contributes positively to activity against Mycobacterium tuberculosis. However, this same group may also be responsible for observed cytotoxicity against human cell lines, presenting a challenge for therapeutic optimization. acs.org Functionalization of this amine, for instance by acylation, is a common strategy to modulate activity. researchgate.net

4-Position: This position has been shown to be critical for potency in several contexts. In the development of antitubercular compounds, a trifluoromethyl (-CF3) group at the 4-position was found to be the optimal substituent for maximizing activity. acs.org Other studies have explored the impact of various electron-withdrawing and donating groups, including halogens, at this position to modulate the electronic properties of the ring system and its interaction with biological targets. mdpi.com

6-Position: The 6-position offers another strategic site for modification to enhance biological effects. For antitubercular thieno[2,3-b]pyridines, substituents at the 6-position that contain hydrogen bond acceptors in the para-position of an attached phenyl ring demonstrated the best activity. acs.org This highlights the importance of specific, directed interactions at this part of the molecule. For anti-proliferative activity, having a methyl group at the 6-position in conjunction with a 5-(1-hydroxyethyl) group was part of a potent pharmacophore. mdpi.com

The table below summarizes the observed impact of substitutions at various positions on the thieno[2,3-b]pyridine core for different biological activities.

PositionSubstituentBiological ActivityEffectReference
3 Free Amine (-NH₂)AntitubercularPositive contribution to activity, but also potential cytotoxicity acs.org
4 Trifluoromethyl (-CF₃)AntitubercularOptimal for activity acs.org
4 Halogens (-F, -Cl, -Br)FOXM1 InhibitionExplored for activity modulation mdpi.com
6 Groups with H-bond acceptorsAntitubercularBest activity observed acs.org
5 & 6 Alkyl/Carbonyl groupsAntiplasmodialMaintained high activity mdpi.com

Influence of Carboxylic Acid Functional Group Modifications on Biological and Chemical Profiles

The carboxylic acid at the 2-position of the 3-methylthieno[2,3-b]pyridine scaffold is a pivotal functional group that significantly influences the molecule's properties and is a primary target for modification in drug design. While the acidic nature of this group can be crucial for forming key interactions with biological targets, it can also lead to poor membrane permeability and metabolic instability. nih.govnih.govresearchgate.net

A predominant modification strategy is the conversion of the carboxylic acid to a carboxamide (-CONH-R). This transformation neutralizes the acidic charge and introduces a substituent (R), providing a vector for exploring additional binding interactions and modulating physicochemical properties. Numerous studies have focused on synthesizing extensive libraries of N-aryl and N-alkyl carboxamides to optimize potency. mdpi.commdpi.comacs.orgmdpi.com For example, 3-amino-2-arylcarboxamido-thieno[2,3-b]pyridines have shown potent anti-proliferative activity. mdpi.com

Another important modification is esterification. Converting the carboxylic acid to an ester, such as a tert-butyl ester, can serve multiple purposes. It can act as a prodrug, masking the polar carboxylic acid to improve cell penetration, with the ester later being hydrolyzed by intracellular esterases to release the active acidic drug. In one study on antiplasmodial agents, the tert-butyl ester derivatives showed high activity, whereas the corresponding parent carboxylic acids exhibited low or no activity, highlighting the dramatic influence of this modification on the biological profile. mdpi.com

The table below details common modifications of the 2-carboxylic acid group and their general impact.

ModificationResulting GroupGeneral Impact on PropertiesExample ApplicationReference
AmidationCarboxamide (-CONH-R)Neutralizes charge, allows for diverse R-groups to probe binding pockets, can improve permeability.Anti-proliferative, Antitubercular, FOXM1 inhibitors mdpi.comacs.orgmdpi.com
EsterificationEster (-COO-R)Masks polarity, can act as a prodrug strategy to improve cell penetration, increases lipophilicity.Antiplasmodial agents mdpi.com

Bioisosteric Replacements and Their Effects on Molecular Recognition and Reactivity

Bioisosteric replacement is a cornerstone strategy in medicinal chemistry used to improve the potency, selectivity, and pharmacokinetic properties of a lead compound by substituting one functional group with another that has similar physicochemical characteristics. drughunter.com For the 3-methylthieno[2,s3-b]pyridine-2-carboxylic acid scaffold, replacing the carboxylic acid group with a suitable bioisostere can be an effective approach to overcome common liabilities associated with this moiety, such as metabolic instability (e.g., glucuronidation), poor membrane permeability, and potential toxicity, while retaining its essential role in molecular recognition. nih.govresearchgate.nethyphadiscovery.com

The carboxylic acid group typically engages with biological targets through ionic interactions and hydrogen bonding. A successful bioisostere must mimic these interactions. The choice of a replacement is highly context-dependent, and its success cannot be readily predicted, often requiring the screening of a panel of isosteres. nih.govdrughunter.com

Common bioisosteres for carboxylic acids include:

Tetrazoles: These are among the most widely used non-classical bioisosteres. The 5-substituted 1H-tetrazole ring has a pKa (~4.5–4.9) comparable to that of carboxylic acids, allowing it to exist as an anion at physiological pH and mimic the charge distribution. While often more lipophilic, tetrazoles can form strong hydrogen bonds, which may not always translate to improved permeability. drughunter.com

Acyl Sulfonamides: These are generally weaker acids (pKa ~9-10) than carboxylic acids but can still form similar hydrogen bond interactions. Their reduced acidity can lead to improved membrane permeability and metabolic stability. drughunter.com

Hydroxamic Acids: With pKa values in the range of 8-9, hydroxamic acids are moderately acidic and are strong metal chelators. They have been successfully employed as carboxylic acid bioisosteres, capable of forming favorable interactions with target proteins. nih.gov

Isoxazolols and other acidic heterocycles: A variety of other heterocyclic rings with acidic protons are utilized to replace the carboxylate group, offering different geometries and electronic profiles. nih.govhyphadiscovery.com

In the broader context of the thieno[2,3-b]pyridine scaffold, bioisosteric replacement has been applied conceptually. For example, a benzene/thiophene exchange was used as a template-hopping strategy to design novel thieno[2,3-b]pyridinones from a known quinolinone antagonist, demonstrating how larger structural motifs can be bioisosterically replaced to generate new chemical entities. researchgate.net The replacement of a keto group with a carboxylic acid amide has also been explored as a significant structural modification. mdpi.com While the outcome of any specific replacement on the this compound core would require empirical testing, these established principles provide a rational framework for designing next-generation analogs with improved drug-like properties.

The table below lists common bioisosteres for the carboxylic acid functional group and their relevant properties.

BioisostereStructureTypical pKaKey FeaturesReference
Carboxylic Acid-COOH~4-5Anionic at physiological pH, strong H-bond acceptor. nih.govdrughunter.com
Tetrazole-CN₄H~4.5-4.9Similar acidity to COOH, more lipophilic but may have high desolvation energy. drughunter.com
Acyl Sulfonamide-CONHSO₂RVaries, can be acidicCan mimic H-bonding patterns, often more lipophilic and metabolically stable. nih.govdrughunter.com
Hydroxamic Acid-CONHOH~8-9Moderately acidic, strong metal chelator. nih.gov
IsoxazololC₃H₂NO₂ (ring)~4-6Acidic heterocycle, can mimic charge and H-bonding. nih.govhyphadiscovery.com

Exploration of Biological Activities and Underlying Molecular Mechanisms in Vitro and Preclinical Models

Antimicrobial Research (Antibacterial, Antifungal, Antitubercular Activity)

Derivatives of the thieno[2,3-b]pyridine (B153569) scaffold have demonstrated notable activity against a range of microbial pathogens.

Antibacterial and Antifungal Activity: A series of synthesized thieno[2,3-b]pyridines displayed moderate in vitro antibacterial activity against four bacterial species: Bacillus subtilis, Staphylococcus aureus, Escherichia coli, and Pseudomonas aeruginosa. japsonline.com Additionally, related compounds such as 4-aminothienopyridine-3-carbonitriles have shown good activity against Staphylococcus epidermidis. nih.gov While extensive data on antifungal properties is not widely detailed in the reviewed literature, the broad-spectrum potential of this chemical class warrants further investigation.

Antitubercular Activity: Significant research has focused on the potential of thieno[2,3-b]pyridine derivatives against Mycobacterium tuberculosis. The 3-aminothieno[2,3-b]pyridine-2-carboxamide (B1269520) (TPA) series, in particular, has been a subject of intense study. acs.orgnih.gov Initial analogs showed activity against a recombinant strain of M. tuberculosis that had reduced expression of the signal peptidase LepB, but they had poor activity against the wild-type strain. acs.orgnih.gov Subsequent research aimed at improving potency led to the identification of two distinct subsets of TPA compounds. One subset demonstrated equipotent activity against both wild-type and LepB-deficient strains, suggesting a different molecular target. nih.gov The second subset showed increased potency against the LepB-deficient strain, indicating a pathway-specific mechanism of action. nih.gov Within this latter group, compound 17af emerged as a potent inhibitor, though it also exhibited some cytotoxicity. nih.gov

Table 1: Antitubercular Activity of a Select Thieno[2,3-b]pyridine Derivative
CompoundTarget/StrainActivity MetricValue (μM)Cytotoxicity (IC50 in HepG2 cells)
17afWild-Type M. tuberculosisIC901.219 μM
17afLepB Hypomorph StrainIC900.41

For antitubercular thieno[2,3-b]pyridine derivatives, a key molecular mechanism appears to involve the inhibition of the sole signal peptidase in M. tuberculosis, LepB. acs.org The enhanced activity of certain compounds against a LepB hypomorph strain—a strain with reduced expression of the enzyme—strongly suggests that these molecules interfere with its function. nih.gov This pathway-specific activity highlights a targeted mechanism of action, offering a promising avenue for the development of novel antitubercular agents. acs.org

Antitumor and Antiproliferative Investigations in Cell Line Models

The thieno[2,3-b]pyridine scaffold is a cornerstone for a variety of derivatives exhibiting potent antiproliferative and antitumor activities across numerous cancer cell lines. These compounds have been shown to inhibit cancer cell growth, induce cell cycle arrest, and promote programmed cell death. nih.govmdpi.comnih.govnih.gov

Studies on derivatives of the related thieno[3,2-b]pyridine (B153574) isomer have demonstrated significant growth inhibition in triple-negative breast cancer (TNBC) cell lines, such as MDA-MB-231 and MDA-MB-468, as measured by the Sulforhodamine B assay. mdpi.comnih.govresearchgate.net The most promising of these compounds, methyl 3-(4-chlorophenyl)thieno[3,2-b]pyridine-2-carboxylate (2e) , was found to decrease the number of viable MDA-MB-231 cells and reduce cellular proliferation, confirmed through trypan blue exclusion and bromodeoxyuridine (BrdU) assays, respectively. mdpi.comnih.govresearchgate.net

Flow cytometry analysis revealed that this compound caused an increase in the G0/G1 phase of the cell cycle and a corresponding decrease in the S phase in MDA-MB-231 cells. mdpi.comnih.gov Similarly, other thieno[2,3-b]pyridine compounds were found to induce a G2/M cell cycle arrest in the aggressive metastatic prostate cancer cell line PC3. nih.gov These findings indicate that thienopyridines can halt cancer cell division at critical checkpoints. nih.govmdpi.com

Table 2: Antiproliferative Activity of Thienopyridine Derivatives in Cancer Cell Lines
Compound ClassCell Line(s)Key FindingsAssay(s) UsedReference(s)
Methyl 3-arylthieno[3,2-b]pyridine-2-carboxylatesMDA-MB-231, MDA-MB-468 (TNBC)Growth inhibition; decreased cell viability and proliferation; G0/G1 arrest.Sulforhodamine B, Trypan Blue, BrdU, Flow Cytometry mdpi.com, nih.gov, researchgate.net
3-Amino-2-arylcarboxamido-thieno[2,3-b]pyridinesHCT-116 (Colon), MDA-MB-231 (TNBC)Potent anti-proliferative activity with IC50 values in the nM range.3H-thymidine incorporation mdpi.com, nih.gov
Thieno[2,3-b]pyridinesPC3 (Prostate)Inhibited proliferation and motility; induced G2/M arrest.Flow Cytometry nih.gov

Beyond halting cell proliferation, thieno[2,3-b]pyridine derivatives actively induce apoptosis in cancer cells. In breast cancer cell lines MDA-MB-231 and MCF-7, treatment with a novel thieno[2,3-b]pyridine compound led to a significant increase in the percentage of cells undergoing both early and late-stage apoptosis, as determined by Annexin-V and propidium (B1200493) iodide (PI) staining. nih.gov

In prostate cancer cells, these compounds were also shown to promote apoptosis in a time-dependent manner, a finding confirmed by measuring DNA hypodiploidy. nih.gov Crucially, PI inclusion assays indicated that the cell death was not due to necrosis or necroptosis. nih.gov The apoptotic mechanism was further substantiated by Caspase-Glo assays, which showed a more than twofold increase in caspase 3/7 activity, confirming that the cell death cascade is caspase-dependent. nih.gov

Anti-inflammatory and Immunomodulatory Pathway Investigations

The thieno[2,3-b]pyridine scaffold has been identified as a promising backbone for the development of anti-inflammatory agents. A key molecular target for this activity is the IκB kinase (IKK) complex. google.com The IKK complex is a critical regulator of the NF-κB signaling pathway, which plays a central role in mediating inflammatory responses. Substituted 3-amino-thieno[2,3-b]pyridine-2-carboxylic acid amide compounds have been disclosed as potent inhibitors of IKK kinase activity. google.com By inhibiting IKK, these compounds can block the activation of NF-κB, thereby preventing the expression of pro-inflammatory genes like TNF-α, IL-6, and various matrix metalloproteinases. google.com This mechanism makes them valuable candidates for treating IKK-mediated conditions, including autoimmune and inflammatory diseases. google.com

Furthermore, certain thienopyridine derivatives have been identified as inhibitors of protein kinase C θ (PKCθ), another important target for the treatment of autoimmune and inflammatory disorders. nih.gov

Enzyme Inhibition and Receptor Binding Studies

The biological effects of thieno[2,3-b]pyridine derivatives are rooted in their ability to interact with and modulate the activity of various enzymes and receptors.

Kinase Inhibition : As noted, a primary target is the IκB kinase (IKK) complex , underpinning the anti-inflammatory potential of this compound class. nih.govgoogle.com Other kinases inhibited by various thienopyridines include protein kinase C θ (PKCθ) , bacterial histidine kinase, heat shock protein Hsp90, serine/threonine kinase B-Raf, and TGF-βR1. nih.gov

Phosphoinositide Phospholipase C (PI-PLC) : The antiproliferative activity of several thieno[2,3-b]pyridine series has been putatively linked to the inhibition of the PI-PLC enzyme, which is often upregulated in cancer. nih.govmdpi.comnih.gov

Muscarinic Acetylcholine Receptor 4 (M4) : A series of 3-amino-4-methylthieno[2,3-b]pyridine-2-carboxamides were reported to be selective positive allosteric modulators of the M4 receptor, a target for antipsychotic drug development. nih.govacs.org

Plasmodial Glycogen (B147801) Synthase Kinase-3 (PfGSK-3) : An antiplasmodial thieno[2,3-b]pyridine was identified as a selective inhibitor of PfGSK-3, an essential enzyme for the malaria parasite, though this was not the mechanism for all antiplasmodial derivatives. nih.govmdpi.com

This capacity to interact with a diverse set of biological targets underscores the significant therapeutic versatility of the thieno[2,3-b]pyridine-2-carboxylic acid scaffold.

Mechanistic Investigations in Preclinical Disease Models (e.g., Epilepsy, Tuberculosis)

The biological activities of thieno[2,3-b]pyridine derivatives have been explored in the context of specific disease models.

Epilepsy : The investigation of thieno[2,3-b]pyridines as ligands for adenosine (B11128) A1 receptors is directly linked to the role of adenosine in seizure suppression. The identification of a derivative with good binding affinity for the A1 receptor provides a basis for further investigation of this scaffold for its potential in managing pharmaco-resistant epilepsy. nih.gov

Tuberculosis : In the search for new antitubercular agents, a series of 3-aminothieno[2,3-b]pyridine-2-carboxamides were explored. nih.gov This investigation identified compounds with potent activity against Mycobacterium tuberculosis. One analog, 17af, was highlighted as a potent inhibitor with an IC90 of 1.2 μM against the wild-type strain. nih.gov The study found that this compound had increased activity against a hypomorph strain with reduced expression of the signal peptidase LepB, suggesting that its mechanism of action may be pathway-specific. nih.gov

Table 2: Activity of Thieno[2,3-b]pyridine Derivatives in Preclinical Models
Disease ModelCompound ClassProposed Mechanism/TargetKey Finding
EpilepsyThieno[2,3-b]pyridine derivativesAdenosine A1 Receptor Agonism nih.govA derivative showed good binding affinity (Ki = 61.9 nM) to the rA1 AR. nih.gov
Tuberculosis3-Aminothieno[2,3-b]pyridine-2-carboxamidesPotential inhibition of a pathway involving signal peptidase LepB nih.govCompound 17af identified as a potent inhibitor (IC90 = 1.2 μM). nih.gov

Application of In Ovo Models for Early Efficacy Assessment (e.g., Chick Chorioallantoic Membrane)

The Chick Chorioallantoic Membrane (CAM) assay is a well-established in vivo model used to study angiogenesis and tumor growth. ehu.eusresearchgate.net While studies have utilized the CAM model to assess the antitumor effects of the isomeric methyl 3-arylthieno[3,2-b]pyridine-2-carboxylate scaffold nih.govnih.gov, no specific research was identified that applied this in ovo model to evaluate the efficacy of 3-Methylthieno[2,3-b]pyridine-2-carboxylic acid or its direct derivatives.

Advanced Applications in Chemical Sciences and Emerging Fields

3-Methylthieno[2,3-b]pyridine-2-carboxylic Acid as a Versatile Synthetic Building Block for Complex Architectures

This compound is a valuable heterocyclic compound that serves as a versatile building block in the synthesis of more complex molecular architectures. researchgate.netmdpi.com The thieno[2,3-b]pyridine (B153569) core is a key structural motif found in numerous biologically active compounds, and the substituents on this core—a methyl group at the 3-position and a carboxylic acid at the 2-position—provide reactive handles for a variety of chemical transformations. researchgate.netnih.gov These features make it an important intermediate in the development of new pharmaceuticals and functional materials. researchgate.net

The carboxylic acid group is particularly significant as it can be readily converted into a wide range of other functional groups, such as esters, amides, and acid halides. This versatility allows for the facile introduction of diverse structural elements, enabling the construction of large and intricate molecules. For instance, the carboxylic acid can be coupled with various amines to form amide bonds, a fundamental linkage in many biologically active compounds and polymers.

Furthermore, the thieno[2,3-b]pyridine scaffold itself can participate in various chemical reactions. The pyridine (B92270) nitrogen can be quaternized, and the thiophene (B33073) and pyridine rings can undergo electrophilic or nucleophilic substitution reactions, depending on the reaction conditions and the nature of the substituents. This reactivity allows for the further functionalization of the core structure, leading to the creation of a diverse library of compounds with potentially unique properties. The presence of the methyl group can also influence the reactivity and physical properties of the molecule.

The strategic combination of the reactive carboxylic acid group and the modifiable thieno[2,3-b]pyridine core makes this compound a powerful tool for synthetic chemists to design and construct complex molecules with tailored properties for various applications in medicinal chemistry and materials science. researchgate.netnih.gov

Applications in Materials Science for Organic Electronics

The unique electronic properties of the thieno[2,3-b]pyridine scaffold have led to its investigation in the field of materials science, particularly for applications in organic electronics. researchgate.net The fusion of an electron-rich thiophene ring with an electron-deficient pyridine ring results in a system with tunable electronic characteristics, making it a promising candidate for the development of novel organic electronic materials. researchgate.net

Thiophene-based materials are well-known for their excellent performance as organic semiconductors, and the incorporation of a pyridine ring into the structure can further enhance these properties. mdpi.commdpi.com The resulting thienopyridine core can act as the backbone for organic semiconductors used in organic thin-film transistors (OTFTs). mdpi.comnih.gov The planarity of the thieno[2,3-b]pyridine system facilitates π-π stacking, which is crucial for efficient charge transport in the solid state.

While direct studies on this compound for this specific application are not extensively documented, its derivatives, obtained through modification of the carboxylic acid group, could be designed to have the desired solubility and film-forming properties for use in OTFTs. The electronic properties of the molecule can be fine-tuned by introducing different functional groups, which in turn would affect the performance of the resulting device.

Table 1: Potential Properties of this compound Derivatives in Organic Electronics

Derivative TypePotential PropertyApplication in OTFTs
Long-chain estersImproved solubilitySolution-processable active layers
Amide derivativesAltered energy levelsP-type or n-type semiconductors
Polymeric derivativesEnhanced film stabilityDurable and flexible devices

The thieno[2,3-b]pyridine unit can be incorporated into polymeric structures to create conductive polymers. researchgate.net These polymers can be synthesized through various polymerization techniques, utilizing the reactive sites on the thieno[2,3-b]pyridine core. The resulting polymers could exhibit interesting optical and electronic properties, making them suitable for use in optoelectronic devices such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).

The inherent donor-acceptor character of the thieno[2,3-b]pyridine system can be exploited to design materials with low band gaps, which is advantageous for applications in OPVs. By carefully designing the polymer structure, it is possible to control the energy levels of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), thereby optimizing the performance of the device. The methyl and carboxylic acid groups on this compound offer synthetic routes to incorporate this building block into larger conjugated polymer chains.

Role in Chemical Biology as Molecular Probes for Biological Systems

The thieno[2,3-b]pyridine scaffold is present in a number of compounds with significant biological activity. nih.govekb.eg This has led to the exploration of thienopyridine derivatives as molecular probes for studying biological systems. nih.gov Molecular probes are essential tools in chemical biology that allow for the visualization and investigation of biological processes at the molecular level.

Derivatives of this compound can be designed to function as fluorescent probes. By attaching a fluorophore to the molecule, it is possible to create a probe that can selectively bind to a specific biological target, such as a protein or a nucleic acid. The binding event can then be monitored by detecting the fluorescence signal, providing valuable information about the localization and function of the target molecule.

Furthermore, the thieno[2,3-b]pyridine core itself can exhibit intrinsic fluorescence, which can be modulated by its interaction with biological macromolecules. This property can be harnessed to develop "turn-on" or "turn-off" fluorescent probes, where the fluorescence is either enhanced or quenched upon binding to the target. The carboxylic acid group provides a convenient point of attachment for linkers or targeting moieties to improve the specificity and cellular uptake of the probe.

Table 2: Potential Applications of this compound-Based Molecular Probes

Probe TypeBiological TargetPotential Information Gained
Fluorescently labeled amidesSpecific enzymes or receptorsTarget localization and activity
Biotinylated derivativesProtein-protein interactionsIdentification of binding partners
Photoaffinity labelsCellular componentsCovalent labeling of target molecules

Potential in Agrochemical Research and Plant Growth Regulation

Pyridine-containing compounds are widely used in the agrochemical industry as herbicides, insecticides, and fungicides. researchgate.netnih.gov The thieno[2,3-b]pyridine scaffold, which combines the structural features of pyridine and thiophene, has also shown promise in this area. nih.gov Some thienopyridine derivatives have been reported to exhibit activity as plant growth regulators. nih.gov

While specific studies on the agrochemical applications of this compound are limited, its structural similarity to known agrochemicals suggests that it could serve as a lead compound for the development of new crop protection agents. The carboxylic acid functionality can be esterified or converted to amides to generate a library of compounds for screening. These modifications can influence the compound's uptake, translocation, and mode of action in plants.

The biological activity of these compounds could range from herbicidal effects to the promotion of plant growth, depending on the specific structural modifications and the concentration applied. Further research is needed to explore the full potential of this compound and its derivatives in agrochemical applications.

Future Perspectives and Unexplored Research Avenues for 3 Methylthieno 2,3 B Pyridine 2 Carboxylic Acid Research

Development of Novel and More Efficient Synthetic Methodologies

While various methods exist for the synthesis of the thieno[2,3-b]pyridine (B153569) core, future research will likely focus on enhancing efficiency, scalability, and sustainability. researchgate.net

Key areas for development include:

Microwave-Assisted Organic Synthesis (MAOS): Conventional heating methods for synthesizing thienopyridine derivatives can be time-consuming. nih.gov Microwave-assisted synthesis offers a significant advantage by drastically reducing reaction times, often from hours to minutes, while improving product yields and reducing by-products. researchgate.netnih.govscielo.brresearchgate.net The application of MAOS to the synthesis of 3-Methylthieno[2,3-b]pyridine-2-carboxylic acid and its analogues could streamline the production of compound libraries for screening.

Flow Chemistry: Continuous flow synthesis presents a safer, more scalable, and highly reproducible alternative to batch processing. This methodology allows for precise control over reaction parameters such as temperature, pressure, and reaction time, which can lead to higher purity products and is particularly advantageous for reactions that are highly exothermic or involve hazardous reagents.

Multi-Component Reactions (MCRs): Designing one-pot, three-component (or more) reactions, as has been explored for precursors like ethyl 3-aminothieno[2,3-b]pyridine-2-carboxylate, can significantly improve synthetic efficiency. researchgate.net MCRs build molecular complexity in a single step, reducing the need for intermediate purification and minimizing solvent waste, aligning with the principles of green chemistry.

Sustainable Catalysis: Many current syntheses rely on palladium-catalyzed cross-coupling reactions. mdpi.com Future work could explore the use of more abundant and less expensive first-row transition metals, such as nickel or copper, as catalysts. Furthermore, developing heterogeneous catalysts that can be easily recovered and reused would enhance the environmental and economic feasibility of the synthesis.

Deeper Mechanistic Understanding of Molecular Interactions

Thieno[2,3-b]pyridine derivatives are known to be multi-targeting compounds, interacting with a range of biological targets including kinases, DNA repair enzymes, and receptors. nih.govtandfonline.comresearchgate.net A more profound understanding of these interactions at a molecular level is essential for designing next-generation compounds with improved selectivity and potency.

Future research should prioritize:

Structural Biology: Obtaining co-crystal structures of this compound derivatives bound to their target proteins (e.g., PIM-1 kinase, PI3K, tyrosyl-DNA phosphodiesterase 1 (TDP1)) through X-ray crystallography is a critical goal. bohrium.comtandfonline.comrsc.org These structures would provide definitive insights into the precise binding modes and key intermolecular interactions, guiding rational drug design.

Computational Modeling: Advanced computational techniques, such as molecular docking and molecular dynamics (MD) simulations, are already being applied to this class of compounds to predict binding affinities and interaction patterns. bohrium.comelsevierpure.comresearchgate.net Future studies can employ more sophisticated methods like free energy perturbation (FEP) calculations to more accurately predict the impact of structural modifications on binding potency.

Biophysical Techniques: Methods like Surface Plasmon Resonance (SPR) and Isothermal Titration Calorimetry (ITC) should be used to quantitatively measure the binding kinetics (on- and off-rates) and thermodynamics (enthalpy and entropy) of ligand-target interactions. This data is invaluable for understanding the driving forces behind molecular recognition.

Expansion into Untapped Therapeutic Areas and Target Identification

The thieno[2,3-b]pyridine scaffold has demonstrated efficacy in a remarkable range of disease models. This established biological activity provides a strong foundation for exploring new therapeutic applications and identifying novel molecular targets.

Current Therapeutic AreaKnown Biological Targets/MechanismsPotential Future Therapeutic Areas
Oncology (Prostate, Breast, Colon, Cervical) nih.govresearchgate.netnih.govPIM-1 Kinase, PI3K, Phospholipase C (PLC), Tubulin, TDP1 tandfonline.combohrium.comtandfonline.comnih.govAutoimmune Diseases (e.g., Rheumatoid Arthritis, Lupus)
Anti-inflammatory researchgate.netresearchgate.netCyclooxygenase (COX), 5-Lipoxygenase (5-LOX) researchgate.netInflammatory Bowel Disease (IBD)
Neurodegenerative Disorders (Huntington's Disease) acs.orgscilit.comModulation of Huntingtin (HTT) expression, Acetylcholinesterase inhibition researchgate.netacs.orgAlzheimer's Disease, Parkinson's Disease, Amyotrophic Lateral Sclerosis (ALS) mdpi.com
Infectious Diseases (Antimicrobial, Antimalarial) researchgate.netelsevierpure.comekb.egDNA Gyrase, PfGSK-3 researchgate.netelsevierpure.comAntiviral (e.g., HCV, HIV), Antifungal Therapies
Cardiovascular (Antiplatelet) nih.govP2Y12 receptor (for related drugs)Thrombosis, Stroke Prevention

Future research should focus on systematically screening this compound and its derivatives against broader panels of biological targets. For example, their demonstrated activity against kinases like PIM-1 and PI3K suggests they could be repurposed for autoimmune disorders where these pathways are dysregulated. researchgate.net Similarly, their acetylcholinesterase inhibitory activity points towards potential applications in Alzheimer's and Parkinson's diseases. researchgate.netnih.gov High-throughput screening against diverse enzyme and receptor families could uncover entirely new mechanisms of action and therapeutic indications.

Integration with Artificial Intelligence and Machine Learning for Accelerated Discovery

Artificial intelligence (AI) and machine learning (ML) are revolutionizing drug discovery by processing vast datasets to identify patterns and make predictions far more rapidly than traditional methods. nih.govmdpi.comnih.gov Integrating these tools into the research pipeline for this compound can significantly accelerate progress.

Key AI/ML applications include:

Predictive Modeling: Developing Quantitative Structure-Activity Relationship (QSAR) models to predict the biological activity of novel thienopyridine analogues before they are synthesized. elsevier.com ML algorithms can also predict crucial ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) properties, allowing for the early deselection of compounds with unfavorable profiles. nih.gov

Generative Chemistry: Employing generative AI models, such as Generative Adversarial Networks (GANs) or Variational Autoencoders (VAEs), to design novel thienopyridine derivatives de novo. nih.gov These models can be trained to generate molecules with a desired set of properties, such as high predicted potency against a specific target and good drug-likeness scores.

Virtual High-Throughput Screening (vHTS): Using AI-powered docking and scoring functions to screen massive virtual libraries of thienopyridine compounds against structural models of disease-relevant proteins, identifying promising hits for synthesis and experimental validation. elsevier.com

Retrosynthesis Prediction: AI tools can analyze complex molecular structures and propose efficient, viable synthetic pathways, aiding chemists in the synthesis of novel, computer-generated compound designs. technologynetworks.com

Exploration of Novel Applications in Nanoscience and Advanced Materials

Beyond its therapeutic potential, the unique physicochemical properties of the thieno[2,3-b]pyridine scaffold open up avenues for its use in materials science and nanotechnology. The fused, electron-rich heterocyclic system is a feature found in many functional organic materials.

Unexplored research directions include:

Organic Electronics: The planar, conjugated structure of the thienopyridine core is characteristic of organic semiconductors. Derivatives of this compound could be investigated as components in organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), or field-effect transistors (OFETs).

Chemical Sensors: The nitrogen and sulfur heteroatoms in the ring system can act as binding sites for metal ions or other analytes. This suggests that the molecule could be incorporated into sensor platforms for the detection of specific environmental or biological substances.

Nanoparticle Functionalization: The carboxylic acid group provides a convenient anchor point for conjugating the molecule to the surface of nanoparticles (e.g., gold nanoparticles, quantum dots, or magnetic nanoparticles). This could be used to create targeted drug delivery systems, where the thienopyridine acts as both a targeting ligand and a therapeutic agent, or to develop new imaging probes. A related strategy involves encapsulating potent but poorly soluble thienopyridine derivatives into polymer matrices to improve their delivery and efficacy. nih.gov

Corrosion Inhibition: Heterocyclic compounds containing nitrogen and sulfur are known to be effective corrosion inhibitors for metals. The ability of this compound to adsorb onto metal surfaces could be explored for applications in materials protection.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 3-Methylthieno[2,3-b]pyridine-2-carboxylic acid, and how can reaction conditions be optimized?

  • Methodological Answer : Synthesis typically involves cyclization of substituted pyridine precursors with sulfur-containing reagents. For example, multi-step routes may start with chloronicotinic acid derivatives, followed by thiourea-mediated cyclization and subsequent functionalization (e.g., methylation). Key parameters include solvent choice (DMF or DMSO for polar aprotic conditions), catalyst use (e.g., triethylamine for deprotonation), and temperature control (80–120°C for cyclization). Purification via recrystallization or column chromatography is critical to isolate the carboxylic acid derivative .

Q. What spectroscopic techniques are recommended for structural characterization?

  • Methodological Answer :

  • 1H/13C NMR : Assign aromatic protons and carbons in the thienopyridine core, with shifts around δ 7.0–8.5 ppm for aromatic protons and δ 120–150 ppm for carbons.
  • Mass Spectrometry (HRMS) : Confirm molecular weight (e.g., C9H7NO2S: theoretical 193.02 g/mol).
  • X-ray Crystallography : Resolve crystal packing and confirm substituent positions (e.g., bond angles in the fused ring system) .

Q. How can purity and stability be ensured during storage?

  • Methodological Answer : Use inert atmospheres (N2/Ar) to prevent oxidation. Store at –20°C in airtight, light-protected containers. Monitor purity via HPLC (C18 column, acetonitrile/water mobile phase) and validate stability over time using accelerated degradation studies (e.g., 40°C/75% relative humidity for 4 weeks) .

Advanced Research Questions

Q. How can substituent modifications enhance biological activity or pharmacokinetics?

  • Methodological Answer : Introduce electron-withdrawing groups (e.g., Cl, CF3) at the 5-position to improve metabolic stability. Methylation at the 3-position (as in the target compound) may enhance lipophilicity for membrane permeability. Computational docking (e.g., AutoDock Vina) can predict binding affinity to target enzymes (e.g., kinases), guiding rational design. Validate via in vitro assays (e.g., IC50 determination against cancer cell lines) .

Q. How to resolve contradictions in reported biological activity data?

  • Methodological Answer : Discrepancies often arise from impurity profiles or assay conditions.

  • Step 1 : Reproduce synthesis with rigorous purification (e.g., preparative HPLC).
  • Step 2 : Standardize assays (e.g., use identical cell lines, serum concentrations, and incubation times).
  • Step 3 : Cross-validate with orthogonal methods (e.g., SPR for binding kinetics vs. enzymatic activity assays) .

Q. What strategies mitigate challenges in regioselective functionalization?

  • Methodological Answer : Use directing groups (e.g., carboxylic acid at 2-position) to control electrophilic substitution. For example, bromination at the 6-position can be achieved using NBS in DMF at 0°C. Protect the carboxylic acid as an ethyl ester during reactions to prevent side interactions, followed by hydrolysis .

Q. How to analyze metabolic pathways in preclinical studies?

  • Methodological Answer : Use LC-MS/MS to identify phase I (oxidation, hydrolysis) and phase II (glucuronidation, sulfation) metabolites. Incubate with liver microsomes (human/rat) and NADPH cofactors. Compare metabolic stability (t1/2) across species to predict human clearance .

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Reactant of Route 1
3-Methylthieno[2,3-b]pyridine-2-carboxylic acid
Reactant of Route 2
3-Methylthieno[2,3-b]pyridine-2-carboxylic acid

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.